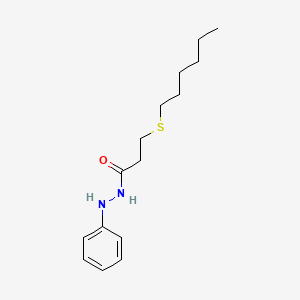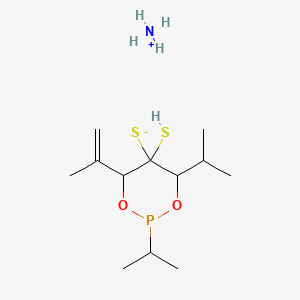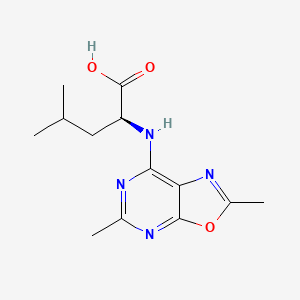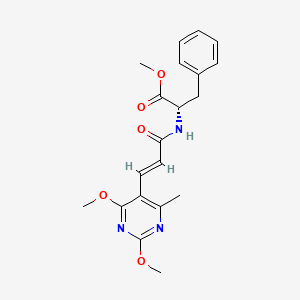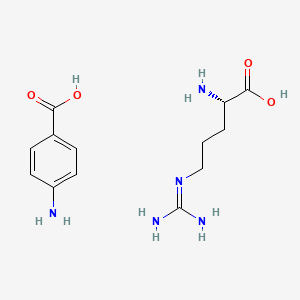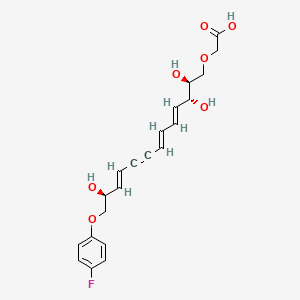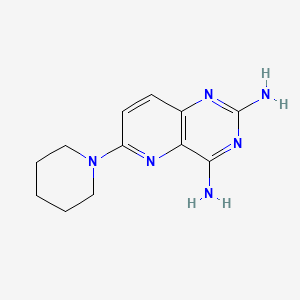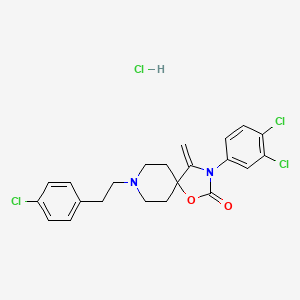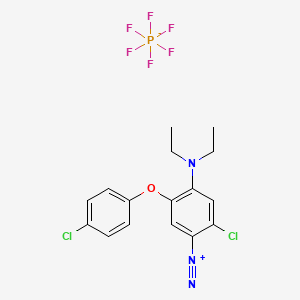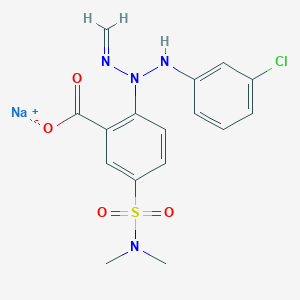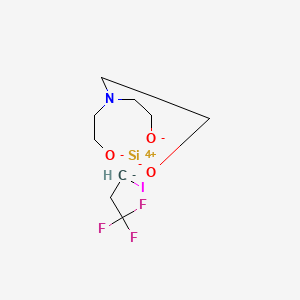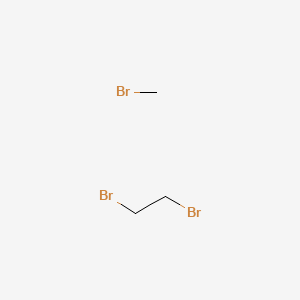
Durofume
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Durofume is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Durofume typically involves a series of chemical reactions that include the use of specific catalysts and solvents. One common method involves the reaction of methoxynitrodibenzo[b,f]oxepine with a catalyst in an organic solvent. The mixture is heated to the boiling point of the solvent, followed by the addition of hydrazine monohydrate. The reaction mixture is then stirred and filtered to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves precise control of reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Durofume undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions of this compound typically involve the use of reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Durofume has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: this compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Durofume involves its interaction with specific molecular targets and pathways. It is known to activate certain transcription factors and enzymes, leading to a cascade of biochemical events. For instance, this compound may activate nuclear factor erythroid 2-related factor 2 (NRF2), which plays a role in cellular defense against oxidative stress .
Comparison with Similar Compounds
- Duroxime
- Durofuran
- Duroquinone
Comparison: Durofume is unique in its ability to participate in a wide range of chemical reactions and its significant biological activity. Compared to Duroxime and Durofuran, this compound exhibits higher stability and a broader spectrum of applications. Duroquinone, on the other hand, is primarily used in redox reactions, whereas this compound’s versatility extends to various fields including medicine and industry .
Properties
CAS No. |
8000-22-4 |
|---|---|
Molecular Formula |
C3H7Br3 |
Molecular Weight |
282.80 g/mol |
IUPAC Name |
bromomethane;1,2-dibromoethane |
InChI |
InChI=1S/C2H4Br2.CH3Br/c3-1-2-4;1-2/h1-2H2;1H3 |
InChI Key |
SPJUSGMEHNBSRP-UHFFFAOYSA-N |
Canonical SMILES |
CBr.C(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


